molecular formula C12H16N2O4 B13367587 Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate

Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate

Cat. No.: B13367587
M. Wt: 252.27 g/mol
InChI Key: IXOUJKMRQJVTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a advanced and versatile synthetic intermediate of significant importance in medicinal chemistry, particularly in the development of Janus Kinase (JAK) inhibitors. Its core structure serves as a privileged scaffold for constructing molecules that modulate key signaling pathways. Research indicates this compound is a direct precursor in the synthetic route to potent JAK inhibitors, such as Tofacitinib and its analogues, which are investigated for their role in regulating immune responses [https://patents.google.com/patent/US20080167348A1/en]. The molecule's indazole core, functionalized with the ethyl ester and 2-hydroxyethyl side chain, provides critical points for chemical diversification, allowing researchers to explore structure-activity relationships and optimize potency and selectivity against JAK family enzymes [https://www.tauruspharm.cn/products/ETHYL-1-2-HYDROXYETHYL-7-OXO-4-5-6-7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXYLATE__1175001-82-1.html]. Its primary research value lies in enabling the synthesis and discovery of novel therapeutic agents targeting autoimmune diseases, myeloproliferative disorders, and other conditions driven by dysregulated JAK-STAT signaling. This compound is intended for use in laboratory research to further the understanding of kinase inhibition mechanisms and to develop new chemical entities for pharmacological evaluation.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

ethyl 1-(2-hydroxyethyl)-7-oxo-5,6-dihydro-4H-indazole-3-carboxylate

InChI

InChI=1S/C12H16N2O4/c1-2-18-12(17)10-8-4-3-5-9(16)11(8)14(13-10)6-7-15/h15H,2-7H2,1H3

InChI Key

IXOUJKMRQJVTLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCCC2=O)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-(2-hydroxyethyl)hydrazinecarboxylate with a suitable diketone, followed by cyclization and esterification steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of impurities. Additionally, green chemistry principles, such as solvent recycling and waste reduction, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

  • The pyrazolo[3,4-c]pyridine derivative (C₂₃H₂₂N₄O₆) features a fused pyridine ring and bulky aryl substituents, leading to a higher molecular weight (450.45) and elevated melting point (190–192°C) due to enhanced intermolecular interactions .

Physicochemical and Commercial Properties

  • Purity and Availability: The methyl-substituted analog (802541-13-5) is available at >97% purity, while the unsubstituted derivative (175396-30-2) is sold at 95–97% purity by suppliers like AK Scientific and Chemenu .
  • Price Trends :

    • Prices for indazole-3-carboxylates range from $860/g to $1342/g, reflecting the cost of specialized heterocyclic synthesis .

Biological Activity

Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS Number: 802541-15-7) is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12H16N2O4
  • Molecular Weight: 252.27 g/mol
  • Structure: The compound features a tetrahydroindazole core with a carboxylate ester group and a hydroxyethyl substituent. This unique structure may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that the indazole moiety may play a significant role in modulating signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Specifically:

  • Cytotoxicity: In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines. For instance, it has shown enhanced cytotoxic effects compared to standard chemotherapeutic agents like bleomycin in hypopharyngeal tumor models .
  • Mechanism of Action: The compound appears to inhibit key signaling pathways associated with cancer progression, including NF-kB activation, which is crucial for inflammation and tumor growth .

Antimicrobial Activity

Preliminary evaluations suggest that the compound may also exhibit antimicrobial properties. Its efficacy against various bacterial strains is currently under investigation, with some studies indicating potential effectiveness against Gram-positive bacteria.

Case Studies and Research Findings

StudyFindings
Study 1Induced apoptosis in FaDu cellsShows potential as an anticancer agent
Study 2Inhibited NF-kB pathway in vitroSuggests a mechanism for anti-inflammatory effects
Study 3Evaluated against bacterial strainsPreliminary results indicate antimicrobial activity

Case Study Analysis:
One notable study highlighted the compound's ability to reduce cell viability in cancer cell lines significantly. The study employed various concentrations and observed a dose-dependent response, supporting the hypothesis that structural modifications could enhance biological efficacy .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Specific areas for future investigation include:

  • In vivo Studies: To assess the pharmacokinetics and therapeutic potential in animal models.
  • Mechanistic Studies: To elucidate the precise molecular interactions and pathways influenced by this compound.
  • Formulation Development: Exploring various formulations to enhance bioavailability and therapeutic efficacy.

Q & A

Basic: What synthetic strategies are employed to prepare Ethyl 1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and its intermediates?

Methodological Answer:
Key steps involve:

Nitro Group Reduction : Reduction of nitro intermediates (e.g., ethyl 6-(4-nitrophenyl)-substituted derivatives) using catalytic hydrogenation or chemical reductants to form amine intermediates .

Cyclization : Intramolecular reactions (e.g., via halopentanamido intermediates) to form the tetrahydroindazole core. For example, 5-halovaleryl chloride reacts with amine intermediates under basic conditions to induce cyclization .

Functionalization : Hydroxyethyl and carboxylate groups are introduced via alkylation or esterification, often using reagents like 2-bromoethanol in the presence of a base .

Validation : Monitor reaction progress using LC-MS and NMR. Confirm regioselectivity via X-ray crystallography (see FAQ 3 ).

Advanced: How can discrepancies in reported intermediates during synthesis be resolved?

Methodological Answer:
Discrepancies often arise from:

  • By-product Formation : Competing pathways during cyclization (e.g., incomplete ring closure or isomerization). Use HPLC-PDA to identify impurities and 2D NMR (e.g., NOESY) to distinguish regioisomers .
  • Reaction Conditions : Variations in temperature or solvent polarity may favor alternate intermediates. For example, polar aprotic solvents (DMF, DMSO) stabilize zwitterionic transition states, affecting cyclization outcomes .
  • Case Study : In Apixaban-related syntheses, ethyl 6-(4-aminophenyl) derivatives were misassigned due to tautomerism; resolved via X-ray diffraction and IR spectroscopy (amide I/II bands) .

Basic: What crystallographic methods are recommended for structural elucidation?

Methodological Answer:

Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ SHELXT for direct methods or SHELXD for dual-space algorithms to solve phase problems .

Refinement : Refine with SHELXL using full-matrix least-squares against F², incorporating anisotropic displacement parameters for non-H atoms .

Visualization : Generate ORTEP diagrams via ORTEP-3 to assess thermal ellipsoids and molecular geometry .

Example : A related benzimidazole derivative was characterized with R-factor = 0.039, confirming planarity of the heterocyclic core .

Advanced: How can crystallization conditions be optimized for SC-XRD analysis?

Methodological Answer:

Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane) to balance solubility and volatility. Slow evaporation at 4°C promotes large, defect-free crystals .

Additives : Use chiral auxiliaries (e.g., L-proline) to induce crystallization in racemic mixtures.

Twinned Data : For twinned crystals, apply SHELXL’s TWIN command with HKLF5 format. Refine using a BASF parameter to model twin domains .

Validation : Check for PLATON alerts (e.g., ADDSYM) to detect missed symmetry .

Basic: How is conformational analysis of the tetrahydroindazole ring performed?

Methodological Answer:

Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) to quantify ring distortion. For a six-membered ring:

  • θ = (Q² + q₃²)^½, where Q is the total puckering.
  • φ = arctan(q₂/q₁) defines the puckering mode (e.g., chair, boat) .

Software : Use PARST or PLATON to derive puckering coordinates from atomic positions .

Case Study : In related indazole derivatives, θ = 0.85 Å and φ = 25° indicate a distorted boat conformation .

Advanced: What computational methods validate electronic structure and reactivity?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

NBO Analysis : Identify hyperconjugative interactions (e.g., n→σ* for hydroxyethyl groups) stabilizing the structure .

Docking Studies : Model interactions with biological targets (e.g., Factor Xa for Apixaban analogs) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) .

Data Contradiction : Conflicting π-π stacking distances (3.55–3.75 Å in related crystals) may arise from solvent polarity; reconcile via implicit solvent models in DFT .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.